5-chloro-3-methyl-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5-methyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2/c1-3-2-4(5)7-6-3/h2H,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKMIFHEPZRLMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871251 | |
| Record name | 3-Chloro-5-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90586-92-8, 15953-45-4 | |
| Record name | 1H-Pyrazole, 3-chloro-5-methyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243512 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Chloro-5-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-3-methylpyrazole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KAQ9PG8NV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Derivatization Strategies for 5 Chloro 3 Methyl 1h Pyrazole
Primary Synthetic Routes
The construction of the 5-chloro-3-methyl-1H-pyrazole scaffold can be approached through several key synthetic strategies. These routes offer flexibility in terms of starting materials and reaction conditions, allowing for the targeted synthesis of specific derivatives.
Vilsmeier-Haack Reaction as a Key Methodology
The Vilsmeier-Haack reaction stands out as a widely employed and efficient method for the synthesis of pyrazole (B372694) derivatives, particularly for the introduction of a formyl group and a chlorine atom onto the pyrazole ring. numberanalytics.comorganic-chemistry.org This reaction is valued for its ability to achieve formylation and chlorination in a single step, enhancing synthetic efficiency.
The Vilsmeier-Haack reaction proceeds through a two-step mechanism. The initial step involves the formation of the Vilsmeier reagent, a chloroiminium ion, from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). numberanalytics.comnrochemistry.com This reagent is a weak electrophile. nrochemistry.comchemistrysteps.com
The second step is an electrophilic aromatic substitution where the electron-rich aromatic ring of the starting material attacks the electrophilic Vilsmeier reagent. numberanalytics.comnrochemistry.com In the context of synthesizing 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, the enolic oxygen at the C4 position of the pyrazolone (B3327878) starting material attacks the chloroiminium species, leading to formylation.
The Vilsmeier-Haack reaction allows for the simultaneous formylation at the C4 position and chlorination at the C5 position of the pyrazole ring. The reaction is typically carried out by adding POCl₃ to ice-cold DMF to generate the Vilsmeier reagent. The pyrazolone substrate is then introduced, and the mixture is heated, often under reflux, to facilitate the dual functionalization.
Optimization of reaction conditions is crucial for maximizing the yield of the desired product. Factors such as the molar ratio of reactants, reaction temperature, and reaction time significantly influence the outcome. For the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a molar ratio of POCl₃ to DMF to substrate of 7:3.2:1, a reflux temperature, and a reaction time of one hour have been reported to yield good results. Increasing the excess of DMF and POCl₃ and raising the temperature to 120°C has been shown to improve yields. arkat-usa.org
Table 1: Vilsmeier-Haack Reaction Parameters
| Parameter | Condition |
|---|---|
| Reagents | N,N-Dimethylformamide (DMF), Phosphorus Oxychloride (POCl₃) |
| Starting Material | 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one |
| Key Transformations | Formylation at C4, Chlorination at C5 |
| Temperature | Typically 0°C for reagent formation, followed by heating/reflux |
The choice of starting material is fundamental to the successful synthesis of the target compound. In the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is a common precursor. mdpi.com This pyrazolone derivative provides the necessary pyrazole core structure that undergoes formylation and chlorination under Vilsmeier-Haack conditions. The reaction of phenylhydrazine (B124118) with ethyl acetoacetate (B1235776) is a standard method for preparing this key intermediate. mdpi.com The reactivity of the starting material, particularly the presence of an electron-rich center, is essential for the electrophilic attack by the Vilsmeier reagent. nrochemistry.com
Cyclocondensation Reactions for Pyrazole Ring Formation
Cyclocondensation reactions represent another important pathway for the synthesis of the pyrazole ring system. benthamdirect.com This method typically involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. benthamdirect.comresearchgate.net For instance, the reaction of ethyl acetoacetate with phenylhydrazine yields 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, a key precursor for further derivatization. mdpi.com This initial cyclocondensation sets the foundation of the pyrazole ring, which can then be subjected to further reactions, such as the Vilsmeier-Haack reaction, to introduce the desired chloro and formyl groups. nih.gov The reaction between 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde and phenylhydrazine has been shown to proceed via condensation to form (E)-1-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-phenylhydrazine. scispace.com
Oxidative Aromatization of Pyrazolines
The synthesis of pyrazoles can also be achieved through the oxidative aromatization of pyrazolines (4,5-dihydro-1H-pyrazoles). benthamdirect.comresearchgate.net Pyrazolines are often synthesized via the cyclocondensation of enones with hydrazines. benthamdirect.com These non-aromatic precursors can then be converted to the corresponding aromatic pyrazoles using various oxidizing agents. acs.org While a range of reagents has been reported for this transformation, an environmentally friendly method utilizes a catalytic amount of palladium on carbon (Pd/C) in acetic acid. acs.orgnih.gov This approach has been effective for the conversion of 1,3,5-trisubstituted pyrazolines to their corresponding pyrazoles. acs.org An electrochemically enabled approach for the oxidative aromatization of pyrazolines has also been developed, offering a sustainable synthetic route. rsc.org
Table 2: Comparison of Synthetic Routes
| Synthetic Route | Key Features | Starting Materials | Key Intermediates |
|---|---|---|---|
| Vilsmeier-Haack Reaction | Simultaneous formylation and chlorination. | Pyrazolones (e.g., 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one) | Vilsmeier reagent (chloroiminium ion) |
| Cyclocondensation | Formation of the pyrazole ring. benthamdirect.com | 1,3-Dicarbonyls, Hydrazines benthamdirect.com | Hydrazones |
| Oxidative Aromatization | Conversion of pyrazolines to pyrazoles. benthamdirect.com | Pyrazolines benthamdirect.com | N/A |
Advanced Synthetic Methodologies
The synthesis of pyrazole derivatives has been significantly enhanced by the adoption of advanced techniques that often lead to shorter reaction times, higher yields, and more environmentally friendly processes compared to conventional methods. rsc.org These methodologies include microwave-assisted synthesis, ultrasound irradiation, mechanochemistry, solvent-free approaches, and multicomponent reactions. rsc.orgunivpancasila.ac.id
Microwave-Assisted Synthesis of Pyrazole Derivatives
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering considerable benefits in terms of speed, efficiency, and selectivity. nih.gov This technique can accelerate reaction rates, often reducing reaction times from hours to mere minutes. nih.govdergipark.org.tr
A notable application is the solvent-free, microwave-assisted ring-opening reaction of phenyl glycidyl (B131873) ether with 3-chloro-5-methyl-1H-pyrazole. nih.gov Heating the neat mixture to 120°C for one minute under microwave irradiation yields the corresponding 1-(3-chloro-5-methyl-1H-pyrazol-1-yl)-3-phenoxypropan-2-ol. nih.gov This approach highlights the potential for rapid synthesis with reduced solvent waste. nih.gov
Microwave technology has also been employed in the synthesis of various other pyrazole-containing scaffolds. For instance, pyrazolo[4,3-d]pyrimidin-7(6H)-ones have been synthesized in high yields (80-98%) through a microwave-assisted oxidative coupling reaction at 100°C for just 3 minutes. rsc.org Similarly, the synthesis of 3-methyl-1-substituted-1H-pyrazol-5(4H)-ones from ethyl acetoacetate and substituted hydrazines can be accomplished in 2-4 minutes under microwave irradiation. dergipark.org.tr These examples underscore the efficiency and broad applicability of microwave-assisted methods in pyrazole chemistry. rsc.orgdergipark.org.tr
Table 1: Examples of Microwave-Assisted Synthesis of Pyrazole Derivatives
| Starting Materials | Product | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| 3-chloro-5-methyl-1H-pyrazole, Phenyl glycidyl ether | 1-(3-chloro-5-methyl-1H-pyrazol-1-yl)-3-phenoxypropan-2-ol | Solvent-free, 120°C, Microwave | 1 min | 26% | nih.gov |
| (Hetero)aromatic aldehydes, 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | 5-Substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones | DMSO:H₂O (1:1), K₂S₂O₈, 100°C, 350W Microwave | 3 min | 80-98% | rsc.org |
| Ethyl acetoacetate, 1-Phenylhydrazine | 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | Microwave | 2-4 min | Not specified | dergipark.org.tr |
| 2-chloroquinoline-3-carbaldehyde, 2,4-dinitrophenylhydrazine | 1-Carboamidopyrazolo[3,4-b]quinolines | Water, 1000W Microwave | 2-5 min | Not specified | dergipark.org.tr |
Ultrasound-Assisted Synthesis of Pyrazole Derivatives
Ultrasound irradiation is another energy-efficient technique that enhances chemical reactivity through acoustic cavitation. mdpi.comsciensage.info This method has been successfully applied to the synthesis of pyrazole derivatives, offering advantages such as shorter reaction times, simple work-up procedures, and good yields. mdpi.com
For example, a series of 1,3-diaryl-5-(1-phenyl-3-methyl-5-chloropyrazol-4-yl)-4,5-dihydropyrazole derivatives were synthesized under ultrasonic conditions. mdpi.com The reaction involves treating chalcone-like heteroanalogues, derived from 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, with hydrazines in an ethanol (B145695) or methanol (B129727)/glacial acetic acid mixture. mdpi.com This ultrasound-promoted method was completed in 2-20 minutes at ambient temperature (35–40 °C), affording the products in 65%–80% yields. mdpi.com
Similarly, quinolinyl chalcones containing a pyrazole moiety have been prepared in 76-93% yield via a Claisen-Schmidt condensation under ultrasonic irradiation. researchgate.net The reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with derivatives of 2-methyl-3-acetylquinoline was completed in 30 minutes, a significant improvement over the 120 minutes required for the conventional method. researchgate.net These findings demonstrate that ultrasound is a valuable green chemistry tool for the efficient synthesis of complex pyrazole derivatives. mdpi.comsciensage.inforesearchgate.net
Mechanochemical Synthesis of Pyrazole Derivatives
Mechanochemistry, which involves inducing reactions by grinding solid reactants together, represents a highly sustainable synthetic strategy by minimizing or eliminating the need for solvents. researchgate.netcolab.ws This technique is gaining traction for its efficiency and eco-friendly nature. rsc.org
A solvent-free, one-pot, three-component synthesis of 3,5-dimethyl-4-(arylsulfanyl)pyrazoles has been developed using a grinding-induced method. researchgate.net The reaction of 3-chloro-2,4-pentanedione, various thiophenols, and hydrazine hydrate (B1144303) in the presence of a catalytic amount of piperidine (B6355638) proceeds efficiently to give the desired products in good to excellent yields. researchgate.net Another example involves the chlorination of 3,4-dimethyl-2-pyrazolin-5-one by grinding it with trichloroisocyanuric acid in a mortar and pestle, which provides the chlorinated product in 69% yield. colab.ws These methods showcase the potential of mechanochemistry to create C-S and C-Cl bonds on the pyrazole ring system under simple, solvent-free conditions. researchgate.netcolab.ws
Solvent-Free and Green Chemistry Approaches
The principles of green chemistry, which aim to reduce or eliminate hazardous substances, are increasingly influencing the synthesis of heterocyclic compounds. univpancasila.ac.id Key strategies include the use of water as a benign solvent, solvent-free reaction conditions, and the application of alternative energy sources like microwaves and ultrasound. univpancasila.ac.idthieme-connect.com
Solvent-free synthesis is a cornerstone of green chemistry. nih.gov The previously mentioned microwave-assisted synthesis of pyrazole derivatives via epoxide ring-opening is an example of a solvent-free approach that is both rapid and environmentally responsible. nih.gov Similarly, the condensation of ethyl acetoacetate and phenylhydrazine can be performed at 120°C under solvent-free conditions to produce the precursor 3-methyl-1-phenyl-2-pyrazolin-5-one. rasayanjournal.co.in
Water, as a non-toxic and readily available solvent, is an ideal medium for green synthesis. thieme-connect.com The synthesis of pyrazolones has been achieved through a multicomponent reaction in water using a heterogeneous Lewis acid catalyst. thieme-connect.com The development of such aqueous methods for pyrazole synthesis represents a significant step towards more sustainable chemical manufacturing. thieme-connect.com
Multicomponent Reactions for Pyrazole Moiety Incorporation
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing structural elements of all starting materials, are highly valued for their atom economy and efficiency. mdpi.comorganic-chemistry.org
A notable example is the one-pot, three-component synthesis of a 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-substituted 1,3-diazabicyclo[3.1.0]hex-3-ene derivative. mdpi.com This reaction proceeds by mixing trans-2-benzoyl-3-(4-nitrophenyl)aziridine, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, and ammonium (B1175870) acetate (B1210297) in ethanol at room temperature. mdpi.com MCRs have also been employed to construct fused pyrazole systems. For instance, pyrazolo[3,4-b]pyridine derivatives can be synthesized via a three-component reaction of 5-aminopyrazole, an arylaldehyde, and indandione under ultrasonic irradiation. beilstein-journals.org These approaches provide rapid access to complex molecular architectures from simple precursors. mdpi.combeilstein-journals.org
Functional Group Transformations and Derivatization
The this compound core is a versatile scaffold for further chemical modification. The chlorine atom and other functional groups can be readily transformed, providing access to a wide range of derivatives.
A key intermediate for many derivatizations is 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, which is typically prepared via a Vilsmeier-Haack reaction from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one using phosphorus oxychloride and dimethylformamide. mdpi.comresearchgate.net The aldehyde group of this intermediate is a versatile handle for further transformations. For example, it can undergo Knoevenagel condensation with 1-indanone (B140024) derivatives in the presence of sodium hydroxide (B78521) and ethanol to yield (2E)-2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one hybrids. rasayanjournal.co.in
The pyrazole ring itself can also be functionalized. Nitration of 5-chloro-3-methyl-1-phenyl-1H-pyrazole with fuming nitric acid in acetic anhydride (B1165640) results in the formation of 5-chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole. preprints.orgmdpi.com In this derivative, the chlorine at the 5-position becomes susceptible to nucleophilic substitution. Reaction with sodium azide (B81097) in acetone/water readily displaces the chlorine to yield 5-azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole. preprints.orgmdpi.com
Furthermore, the 4-carbaldehyde can be oxidized to the corresponding carboxylic acid, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, using an oxidizing agent like potassium permanganate (B83412). researchgate.net This carboxylic acid can then be converted to the acid chloride with thionyl chloride. researchgate.net The resulting 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride is a reactive intermediate that can be condensed with various amines, such as substituted benzothiazol-2-ylamines, to form the corresponding amides. researchgate.net These transformations highlight the extensive chemistry that can be performed starting from the this compound scaffold.
Table 2: Selected Functional Group Transformations of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole Derivatives
| Starting Compound | Reagents | Product | Reaction Type | Reference |
|---|---|---|---|---|
| 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | POCl₃, DMF | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Vilsmeier-Haack | mdpi.comresearchgate.net |
| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole | Fuming HNO₃, Acetic anhydride | 5-Chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole | Nitration | mdpi.com |
| 5-Chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole | Sodium azide | 5-Azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole | Nucleophilic Substitution | mdpi.com |
| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 1-Indanone, NaOH, Ethanol | (2E)-2-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one | Knoevenagel Condensation | rasayanjournal.co.in |
| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | KMnO₄ | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | Oxidation | researchgate.net |
| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | SOCl₂ | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride | Chlorination | researchgate.net |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-chloro-5-methyl-1H-pyrazole |
| 5-chloro-3-methyl-1-phenyl-1H-pyrazole |
| 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde |
| 1-(3-chloro-5-methyl-1H-pyrazol-1-yl)-3-phenoxypropan-2-ol |
| Phenyl glycidyl ether |
| 5-Substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones |
| 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide |
| 3-methyl-1-substituted-1H-pyrazol-5(4H)-ones |
| Ethyl acetoacetate |
| 1-Phenylhydrazine |
| 1-Carboamidopyrazolo[3,4-b]quinolines |
| 2-chloroquinoline-3-carbaldehyde |
| 2,4-dinitrophenylhydrazine |
| 1,3-diaryl-5-(1-phenyl-3-methyl-5-chloropyrazol-4-yl)-4,5-dihydropyrazole |
| 2-methyl-3-acetylquinoline |
| 3,5-dimethyl-4-(arylsulfanyl)pyrazoles |
| 3-chloro-2,4-pentanedione |
| Hydrazine hydrate |
| 3,4-dimethyl-2-pyrazolin-5-one |
| Trichloroisocyanuric acid |
| 3-methyl-1-phenyl-2-pyrazolin-5-one |
| 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene |
| trans-2-benzoyl-3-(4-nitrophenyl)aziridine |
| Ammonium acetate |
| Pyrazolo[3,4-b]pyridines |
| 5-aminopyrazole |
| Indandione |
| 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one |
| Phosphorus oxychloride |
| Dimethylformamide |
| (2E)-2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one |
| 1-Indanone |
| Sodium hydroxide |
| 5-chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole |
| 5-azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole |
| Sodium azide |
| 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid |
| Potassium permanganate |
| 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride |
| Thionyl chloride |
Oxidation Reactions of the Aldehyde Group at C4
The aldehyde group at the C4 position of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is readily susceptible to oxidation, providing a direct route to the corresponding carboxylic acid. This transformation is a crucial step in the synthesis of various pyrazole-based compounds.
Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are effectively employed for this purpose. researchgate.net The reaction typically involves treating the aldehyde with the oxidizing agent in a suitable solvent. For instance, oxidation of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with potassium permanganate solution yields 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. researchgate.net This carboxylic acid derivative serves as a key intermediate for further modifications, including the synthesis of amides and esters. researchgate.netresearchgate.net
| Oxidizing Agent | Starting Material | Product | Reference |
| Potassium Permanganate (KMnO4) | 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | researchgate.netresearchgate.net |
| Chromium Trioxide (CrO3) | 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid |
Reduction Reactions of the Aldehyde Group at C4
The aldehyde functionality at the C4 position can be selectively reduced to a primary alcohol. This reduction provides a different synthetic handle for further derivatization.
Standard reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used to achieve this transformation. smolecule.com These reactions are typically carried out in alcoholic solvents at controlled temperatures. The resulting alcohol, (5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol, can then be utilized in subsequent reactions, such as etherifications or esterifications, to introduce a variety of functional groups.
| Reducing Agent | Starting Material | Product | Reference |
| Sodium Borohydride (NaBH4) | 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | (5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol | smolecule.com |
| Lithium Aluminum Hydride (LiAlH4) | 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | (5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol | smolecule.comsmolecule.com |
Nucleophilic Substitution Reactions of the Chlorine Atom at C5
The chlorine atom at the C5 position of the pyrazole ring is susceptible to nucleophilic substitution, a reaction that is pivotal for introducing a wide range of functional groups and building molecular diversity. smolecule.com This reactivity allows for the synthesis of various derivatives with potentially altered chemical and biological properties.
The substitution can be achieved with various nucleophiles, including amines, thiols, and alkoxides. smolecule.com For example, the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with phenols or thiophenols in the presence of a base like potassium carbonate in a solvent such as DMF leads to the corresponding 5-phenoxy- or 5-phenylsulfanyl-substituted pyrazoles. researchgate.net Similarly, reactions with amines, such as N-benzylmethylamine, under microwave irradiation can yield 5-amino-substituted pyrazoles. nih.gov
| Nucleophile | Product Type | Reference |
| Amines | 5-Amino-3-methyl-1H-pyrazole derivatives | smolecule.comnih.gov |
| Thiols | 5-Thio-3-methyl-1H-pyrazole derivatives | smolecule.com |
| Alkoxides | 5-Alkoxy-3-methyl-1H-pyrazole derivatives | smolecule.com |
| Phenols/Thiophenols | 5-Phenoxy/Phenylsulfanyl-3-methyl-1H-pyrazole derivatives | researchgate.net |
Condensation Reactions for Formation of Complex Structures
Condensation reactions involving the aldehyde group at C4 of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde are a cornerstone for the construction of more complex heterocyclic systems. These reactions often involve the formation of a new carbon-carbon or carbon-nitrogen bond.
A notable example is the Knoevenagel condensation with active methylene (B1212753) compounds like ethyl cyanoacetate. chemicalbook.com This reaction, typically carried out in the presence of a base, leads to the formation of α,β-unsaturated compounds. smolecule.com Another important application is the condensation with amines or hydrazines to form imines or hydrazones, respectively. smolecule.comscispace.com For instance, the reaction with phenylhydrazine yields (E)-1-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-phenylhydrazine. scispace.com These condensation products can then serve as intermediates for the synthesis of fused heterocyclic systems.
Synthesis of Hydrazone and Thiosemicarbazone Derivatives
The aldehyde group at C4 of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde readily reacts with hydrazine hydrate and thiosemicarbazide (B42300) to form the corresponding hydrazone and thiosemicarbazone derivatives, respectively. researchgate.netresearchgate.net These reactions are typically carried out by refluxing the reactants in a suitable solvent like methanol. researchgate.net
The resulting hydrazone, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde hydrazone, can be further derivatized. chemicalbook.com For example, it can react with aromatic aldehydes to produce a series of azines. researchgate.netresearchgate.net The thiosemicarbazone derivative, N1-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)thiosemicarbazone, is also a versatile intermediate for synthesizing other heterocyclic compounds. researchgate.netchemicalbook.com The synthesis of these derivatives is significant as hydrazones and thiosemicarbazones are known to be important pharmacophores.
Incorporation into Schiff Base Compounds
The aldehyde at the C4 position of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a key building block for the synthesis of Schiff bases. These compounds are formed through the condensation reaction of the aldehyde with primary amines.
The reaction typically involves mixing the pyrazole aldehyde with an appropriate amine, often under mild conditions, to yield the corresponding imine or Schiff base. dntb.gov.ua This straightforward synthetic route allows for the incorporation of the this compound moiety into a wide variety of molecular architectures. The resulting pyrazole-tethered Schiff bases have been a subject of interest in medicinal chemistry research. dntb.gov.ua
Formation of Pyrazolo-Pyridone and Pyrazolochromene Derivatives
The versatile nature of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde and its derivatives allows for their use in the synthesis of fused heterocyclic systems like pyrazolo-pyridones and pyrazolochromenes.
For instance, N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-cyanoacetohydrazide, which is prepared from the parent aldehyde, can be cyclized with acetylacetone (B45752) to yield a pyrazolo-pyridone derivative. orientjchem.orgorientjchem.org Similarly, condensation of this cyanoacetohydrazide derivative with aromatic aldehydes can lead to the formation of substituted pyrazolochromenes. orientjchem.orgorientjchem.org These reactions highlight the utility of the pyrazole scaffold in constructing complex, multi-ring systems with potential applications in various fields of chemistry. orientjchem.org
Esterification Reactions
Esterification of this compound derivatives is a key synthetic step for the creation of a diverse range of compounds, notably those with potential biological activities. The primary route to these esters involves the conversion of a carboxylic acid precursor, which is often synthesized from a corresponding aldehyde.
A common precursor for esterification is 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. This carboxylic acid can be prepared by the oxidation of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. researchgate.netresearchgate.net The aldehyde itself is typically synthesized via the Vilsmeier-Haack reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. researchgate.netmdpi.com
Once the carboxylic acid is obtained, it can be converted to its corresponding ester. For instance, the ethyl ester can be formed by reacting the carboxylic acid with ethanol in an acidic medium. semanticscholar.org Another method involves the initial conversion of the carboxylic acid to the more reactive acyl chloride. For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid can be treated with a chlorinating agent like thionyl chloride to produce 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride. researchgate.net This acyl chloride can then readily react with various alcohols to yield the desired ester.
Furthermore, direct synthesis of pyrazole esters has been reported. For example, ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate was synthesized from ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate by reaction with hydrogen chloride and nitrosyl chloride. prepchem.com
Recent research has also focused on the synthesis of novel pyrazole ester derivatives containing other heterocyclic moieties, such as triazoles, for evaluation as potential antibacterial agents. nih.gov In these syntheses, a 5-chloro-3-methyl-1-aryl-1H-pyrazole-4-carboxylate is formed by reacting a pyrazole carboxylic acid derivative with a substituted triazole. nih.gov
Detailed findings from selected studies on the synthesis of this compound ester derivatives are presented in the table below.
Table 1: Synthesis of this compound Ester Derivatives
| Derivative Name | Starting Materials | Reagents and Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1-phenyl-1H-1,2,4-triazol-3-yl 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate | 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, 1-phenyl-1H-1,2,4-triazol-3-ol | Not specified | 62% | nih.gov |
| 1-phenyl-1H-1,2,4-triazol-3-yl 5-chloro-3-methyl-1-(p-tolyl)-1H-pyrazole-4-carboxylate | 5-chloro-3-methyl-1-(p-tolyl)-1H-pyrazole-4-carboxylic acid, 1-phenyl-1H-1,2,4-triazol-3-ol | Not specified | 52% | nih.gov |
| 1-(4-fluorophenyl)-1H-1,2,4-triazol-3-yl 5-chloro-3-methyl-1-(p-tolyl)-1H-pyrazole-4-carboxylate | 5-chloro-3-methyl-1-(p-tolyl)-1H-pyrazole-4-carboxylic acid, 1-(4-fluorophenyl)-1H-1,2,4-triazol-3-ol | Not specified | 71% | nih.gov |
| 1-(p-tolyl)-1H-1,2,4-triazol-3-yl 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate | 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, 1-(p-tolyl)-1H-1,2,4-triazol-3-ol | Not specified | 72% | nih.gov |
| ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate | ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid | Hydrogen chloride, nitrosyl chloride in chloroform, then heated on a steam bath | Not specified | prepchem.com |
| methyl this compound-4-carboxylate | This compound-4-carboxylic acid | Thionyl chloride in methanol | Not specified | researchgate.net |
| ethyl 5-chloro-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylate | 5-chloro-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid | Ethanol in acidic medium | Not specified | semanticscholar.org |
Reactivity and Reaction Mechanisms of 5 Chloro 3 Methyl 1h Pyrazole and Its Derivatives
Electrophilic Aromatic Substitution on the Pyrazole (B372694) Ring
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered a π-excessive system, which makes it susceptible to electrophilic aromatic substitution. nih.gov Due to the electronic properties of the two nitrogen atoms, the electron density is highest at the C4 position, making it the preferred site for attack by electrophiles. nih.govpharmaguideline.comrrbdavc.orgchemicalbook.com The C3 and C5 positions are comparatively electron-deficient and thus less reactive towards electrophiles. researchgate.net
In the case of 5-chloro-3-methyl-1H-pyrazole, the presence of the methyl group (an electron-donating group) can further enhance the nucleophilicity of the pyrazole ring, reinforcing the preference for substitution at the C4 position. researchgate.net Conversely, the chloro group is an electron-withdrawing group, which deactivates the ring towards electrophilic attack, yet the C4 position remains the most reactive site.
A key example of electrophilic substitution is the regioselective functionalization of 1-phenylpyrazole (B75819) derivatives with chlorosulfonic acid to yield benzenesulfonyl chloride derivatives. nih.gov This highlights the preparative utility of targeting the C4 position for building more complex molecular architectures. Similarly, nitration of 1-phenylpyrazole derivatives followed by reduction is a common strategy to introduce an amino group at the C4 position. nih.gov
Nucleophilic Addition to Carbonyl Groups
Derivatives of this compound, particularly those bearing a carbonyl group like an aldehyde at the C4 position (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde), are pivotal intermediates in synthesis. The aldehyde functional group is highly susceptible to nucleophilic addition, allowing for a wide array of chemical transformations. smolecule.com
These reactions include:
Condensation Reactions: The aldehyde readily reacts with primary amines, such as cyclohexylamine (B46788) or phenylhydrazine (B124118), to form the corresponding imines (Schiff bases). smolecule.comscispace.comnih.gov These reactions are fundamental for creating new carbon-nitrogen bonds and extending the molecular framework.
Knoevenagel Condensation: The reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with active methylene (B1212753) compounds like ethyl cyanoacetate, typically at low temperatures (0°C), yields α,β-unsaturated esters. scientificlabs.ie
Formation of Hydrazones: Reaction with hydrazides, such as 2-cyanoacetohydrazide, proceeds via condensation to produce N'-[(pyrazol-4-yl)methylene]acetohydrazide derivatives. orientjchem.org These products can serve as precursors for further cyclization reactions. orientjchem.org
Reduction: The aldehyde group can be reduced to a primary alcohol using standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.com
The reactivity of the C5-chloro substituent can sometimes compete with or follow the initial nucleophilic attack on the aldehyde. For instance, reaction with cyclohexylamine can lead to either nucleophilic substitution of the chlorine atom or condensation at the aldehyde group, depending on the nature of the substituent at the N1 position of the pyrazole ring. nih.govst-andrews.ac.uk
Mechanistic Insights into Specific Reactions (e.g., Vilsmeier-Haack)
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles. igmpublication.orgmdpi.comnih.gov This reaction is instrumental in synthesizing pyrazole-4-carbaldehydes, such as 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, from their corresponding pyrazolone (B3327878) precursors or by direct formylation of the substituted pyrazole. scientificlabs.iearkat-usa.org
The reaction proceeds through the following mechanistic steps:
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with a substituted amide, typically N,N-dimethylformamide (DMF), to form an electrophilic chloroiminium ion, also known as the Vilsmeier reagent. nih.govthieme-connect.com
Electrophilic Attack: The electron-rich C4 position of the pyrazole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. nih.gov This step leads to the formation of a cationic intermediate, with the positive charge stabilized by the aromatic system.
Hydrolysis: The intermediate is then hydrolyzed by the addition of water to liberate the aldehyde and regenerate the amine (DMF). nih.gov
The Vilsmeier-Haack reaction is highly efficient for producing 4-formyl pyrazoles, with yields often being moderate to good (26-92%). nih.govresearchgate.net Reaction conditions, such as temperature and the stoichiometry of the reagents, are critical for optimizing the yield and preventing side reactions. nih.gov For example, using an excess of POCl₃ can sometimes lead to improved yields. nih.gov In some cases, the reaction can achieve dual functionalization, such as simultaneous chlorination and formylation. mdpi.com
Photochemical Reactions and Intramolecular Charge Transfer Phenomena
The photochemical behavior of pyrazole derivatives is a field of active research, revealing complex transformations and interesting photophysical properties. These compounds can undergo various photoreactions, including cyclizations and rearrangements. researchgate.netresearchgate.net However, in certain terarylene systems containing a pyrazole bridge, the expected UV-induced 6π-electrocyclization of the 1,3,5-hexatriene (B1211904) system does not occur. nih.govbeilstein-journals.org Instead, the photochemical transformation can proceed exclusively through the contraction of an associated pyranone ring. nih.govbeilstein-journals.org
A significant photophysical process observed in many pyrazole derivatives is intramolecular charge transfer (ICT). researchgate.net This phenomenon typically occurs in molecules containing both an electron-donating and an electron-accepting moiety (a push-pull system). Upon photoexcitation, an electron is transferred from the donor part to the acceptor part of the molecule, creating a charge-separated excited state. scispace.com
Key findings on ICT in pyrazole derivatives include:
The pyrazole ring itself can act as a component of the charge transfer system. scispace.com
The emission spectra of these compounds are often sensitive to the polarity of the solvent (solvatofluorochromism). A larger red shift in emission is typically observed in more polar solvents, which stabilize the charge-separated ICT state. researchgate.netrsc.org
The nature and position of substituents on the pyrazole and any attached aryl rings significantly influence the ICT process. researchgate.netscispace.com
In some systems, ICT can compete with other photophysical processes, such as intramolecular energy transfer. researchgate.net
These ICT properties are crucial for the development of fluorescent probes and sensors, as the changes in fluorescence in response to environmental factors can be used for detection purposes. rsc.org
Coordination Chemistry and Catalytic Applications
5-Chloro-3-methyl-1H-pyrazole as a Ligand
The coordination chemistry of this compound, while not extensively detailed in dedicated studies, can be inferred from the behavior of other pyrazole-based ligands. The pyrazole (B372694) ring contains two nitrogen atoms: a pyridinic-type nitrogen (with a lone pair of electrons available for coordination) and a pyrrolic-type nitrogen (part of the N-H group).
Like other pyrazoles, this compound is expected to act as a strong N-donor ligand. mdpi.com The pyridinic nitrogen atom readily donates its lone pair of electrons to a Lewis acidic metal center to form a coordination bond. researchgate.netnih.gov The presence of substituents on the pyrazole ring—in this case, a chloro group at the 5-position and a methyl group at the 3-position—influences its electronic properties. The methyl group is weakly electron-donating, which can enhance the basicity of the nitrogen atoms, while the chloro group is electron-withdrawing, which can reduce the donor strength. This balance of electronic effects modulates the stability and reactivity of the resulting metal complexes.
Pyrazole derivatives have been shown to form stable complexes with a wide range of transition metals, including palladium, iron, cobalt, ruthenium, copper, and nickel. nih.govresearchgate.netmdpi.com For instance, pyrazole-based ligands have been used to synthesize complexes with Co(II), Ni(II), and Cu(II). researchgate.netmdpi.com Iron(III) complexes with N-phenylpyrazole-based ligands have also been reported. mdpi.com Similarly, various palladium(II) complexes with pyrazole-containing ligands are known and have been explored for their catalytic prowess. acs.orgscirp.org Given this broad reactivity, it is highly probable that this compound can coordinate to these and other metal ions. The specific coordination geometry—be it octahedral, square planar, or tetrahedral—would depend on the metal ion, its oxidation state, and the other ligands present in the coordination sphere.
Table 1: Examples of Coordination Complexes with Pyrazole-Derived Ligands
| Metal Ion | Ligand Type | Resulting Complex Type | Reference(s) |
| Ni(II), Co(II) | Pyridine- and Pyrazole-based | Monomeric coordination compounds | mdpi.com |
| Fe(III) | N-phenylpyrazole | Tris(1-phenylpyrazolato-N,C2)iron(III) core | mdpi.com |
| Zn(II) | Ethyl-5-amino-1-methyl-1H-pyrazole-4-carboxylate | ZnL₂Cl₂, [ZnL₂Br₂], etc. | mdpi.com |
| Cu(II) | Pyrazole | Polymeric [Cu(pz)₂]n | uninsubria.it |
| Mn(II) | 3-tert-butyl-4-cyano pyrazole | Octahedral Mn complex | researchgate.net |
| Ni(II) | Pyrazole-tethered N,N donor | Dimeric chloro-bridged Ni(II) complex |
This table illustrates the general coordination behavior of pyrazoles; specific complexes with this compound are not detailed in the cited literature.
Pincer ligands are multidentate ligands that bind to a metal center through three atoms in a meridional fashion. Pyrazole units are excellent components for constructing pincer frameworks, often in NNN, PCN, or PCP configurations. nih.govmdpi.commdpi.com For example, ligands like 2,6-bis(1H-pyrazol-3-yl)pyridines are well-studied NNN pincer ligands where two protic pyrazole groups are held in a rigid framework. nih.govnih.gov While no pincer ligands explicitly incorporating this compound have been detailed in the surveyed literature, its structure is suitable for integration into such designs. A hypothetical NNN pincer ligand could be synthesized by linking two units of this compound to a central pyridine (B92270) ring. The resulting metal complexes would be expected to exhibit high thermal stability and unique catalytic properties, characteristic of pincer architectures. mdpi.comacs.org
The N-H group in protic pyrazoles like this compound is not merely a spectator in coordination chemistry. researchgate.netnih.gov Coordination to a metal center increases the acidity of this proton, making it easier to remove with a base. nih.gov This deprotonation converts the neutral pyrazole ligand into an anionic pyrazolate ligand, which is a stronger electron donor. This reversible protonation/deprotonation cycle is the basis for "metal-ligand cooperation," a phenomenon where both the metal and the ligand participate directly in bond activation and formation during a catalytic cycle. nih.govrsc.org This bifunctional reactivity allows the ligand to act as a proton shuttle, facilitating reactions like transfer hydrogenation and dehydrogenation. researchgate.netnih.gov The crucial role of the NH group is often demonstrated by comparing the catalytic activity of a protic pyrazole complex with its N-methylated (non-protic) analogue, which typically shows significantly lower or no activity. nih.gov
Catalytic Applications of Metal Complexes with this compound-based Ligands
While specific catalytic data for complexes of this compound is scarce, the extensive use of other pyrazole-ligated metal complexes in catalysis allows for informed predictions. Palladium complexes, in particular, have been widely used in carbon-carbon bond-forming reactions. acs.orgdergipark.org.tr
Palladium-catalyzed Heck and Suzuki-Miyaura cross-coupling reactions are powerful tools in organic synthesis. dergipark.org.trresearchgate.net The efficiency of these reactions heavily relies on the nature of the ligand coordinated to the palladium center. Pyrazole-based ligands have been successfully employed in this context. acs.orgmdpi.com For example, palladium complexes of pyridylpyrazole ligands have been used as precatalysts for the Heck reaction. acs.org Similarly, symmetrical bis-pyrazolyl ligands have shown high activity in the Suzuki-Miyaura coupling of aryl halides with aryl boronic acids. mdpi.com
A palladium complex bearing this compound as a ligand would be a plausible candidate for catalyzing such reactions. The ligand's N-donor atom would stabilize the palladium center, while the electronic and steric properties imparted by the chloro and methyl groups would tune the catalyst's reactivity. It is worth noting that while the complexes of this ligand have not been reported as catalysts, the compound itself (in its N-substituted forms) has been used as a substrate in coupling reactions, highlighting the chemical utility of this pyrazole core. mdpi.comscientificlabs.ieresearchgate.netresearchgate.net
Influence of Ligand Concentration, Counterion, and Solvent on Catalytic Activity
Influence of Ligand Concentration
The stoichiometry between the pyrazole-based ligand and the metal ion is a critical parameter in optimizing catalytic activity. Studies on copper-based catalysts for the oxidation of catechol have shown that the ligand-to-metal ratio directly impacts the reaction rate. mdpi.com It has been demonstrated that varying the ligand concentration can lead to the formation of different complex species in solution, each with its own distinct catalytic prowess.
Table 1: Effect of Ligand-to-Metal Ratio on Catalytic Activity
| Ligand/Metal Ratio | Relative Catalytic Activity | Rationale |
| 1L / 1M | Moderate | Formation of a 1:1 complex, may have open coordination sites but potentially lower stability or different geometry than the optimal catalyst. |
| 2L / 1M | High | Often identified as the optimal ratio, suggesting the formation of a highly active and stable bis-ligand metal complex. mdpi.com |
| >2L / 1M | Decreasing | An excess of ligand can lead to the formation of saturated, sterically hindered, or less labile complexes, which may inhibit substrate binding. |
Influence of Counterion
The counterion, or the anion from the metal salt used as the catalyst precursor (e.g., CuSO₄ , CuCl₂ , Cu(CH₃COO )₂), plays a significant, often underestimated, role in catalysis. bohrium.comresearchgate.net The counterion can influence the catalytic cycle in several ways: it can affect the Lewis acidity of the metal center, participate directly in the reaction mechanism, or alter the geometry and stability of the catalytic complex. acs.orgmdpi.com
In the copper-catalyzed oxidation of catechol using pyrazole-based ligands, the nature of the anion was found to be a determining factor for the reaction rate. bohrium.com Comparative studies have shown that different counterions lead to vastly different catalytic outcomes. For instance, in one study, the sulfate (B86663) anion (SO₄²⁻) provided the best results, suggesting that weakly coordinating anions can lead to more active catalysts. bohrium.comacs.org Conversely, strongly coordinating anions like chloride (Cl⁻) can sometimes occupy a coordination site on the metal, hindering the binding of the substrate and thus reducing catalytic activity. acs.org In other systems, copper(II) acetate (B1210297) (Cu(CH₃COO)₂) has also been shown to be a highly effective precursor. mdpi.comdntb.gov.ua
Table 2: Representative Influence of Copper(II) Salt Counterions on Catechol Oxidation Rate
| Copper(II) Salt | Counterion | Relative Catalytic Activity | Reference |
| CuSO₄ | SO₄²⁻ | High | bohrium.com |
| Cu(CH₃COO)₂ | CH₃COO⁻ | High | mdpi.comdntb.gov.ua |
| Cu(NO₃)₂ | NO₃⁻ | Moderate-High | dntb.gov.ua |
| CuCl₂ | Cl⁻ | Moderate-Low | dntb.gov.uaacs.org |
Influence of Solvent
In the context of catechol oxidation catalyzed by in-situ formed copper-pyrazole complexes, the solvent's role is critical. bohrium.com Studies have demonstrated that solvents like methanol (B129727) and tetrahydrofuran (B95107) (THF) are effective media for this transformation, facilitating high catalytic rates. bohrium.comresearchgate.net For example, one pyrazole-based ligand combined with copper(II) acetate in THF exhibited a catecholase-like activity with a rate of 5.596 µmol·L⁻¹·min⁻¹. researchgate.net In another case, a different pyrazole ligand system in methanol achieved a Vₘₐₓ of 41.67 µmol·L⁻¹·min⁻¹. dntb.gov.ua Strikingly, some studies have reported a complete lack of catecholase activity in acetonitrile, underscoring how profoundly the solvent can modulate catalytic efficiency, potentially by strongly coordinating to the metal center and deactivating the catalyst. researchgate.net
Table 3: Effect of Solvent on Catalytic Activity in Oxidation Reactions
| Catalyst System | Solvent | Substrate | Reaction Rate (V) | Reference |
| Ligand²/Cu(CH₃COO)₂ | Methanol | Catechol | 41.67 µmol·L⁻¹·min⁻¹ (Vₘₐₓ) | dntb.gov.ua |
| Ligand⁶/Cu(CH₃COO)₂ | Tetrahydrofuran (THF) | Catechol | 5.596 µmol·L⁻¹·min⁻¹ | researchgate.net |
| Ligand⁴/CoCl₂ | Tetrahydrofuran (THF) | 2-Aminophenol | 2.034 µmol·L⁻¹·min⁻¹ | researchgate.net |
| Not Specified | Acetonitrile | Catechol | No activity observed | researchgate.net |
Medicinal Chemistry and Biological Activity
Structure-Activity Relationship (SAR) Studies
The biological activity of pyrazole (B372694) derivatives is intricately linked to their chemical structure. Modifications to the pyrazole ring, including the nature and position of substituents, can profoundly influence their pharmacological effects. ijrpr.comnih.govmdpi.com
Influence of Substituent Nature and Position on Pharmacological Properties
The therapeutic potential of pyrazole-based compounds can be fine-tuned by altering the substituents on the pyrazole nucleus. ijrpr.com The introduction of various functional groups at different positions of the pyrazole ring allows for the modulation of the molecule's electronic and steric characteristics, which in turn affects its biological potency. ijrpr.comresearchgate.net For instance, the presence of aromatic and heteroaromatic groups can impart a wide range of biological activities. mdpi.com
Studies on a series of 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(substituted-phenyl)pyrimidin-2-ol analogues revealed that the nature of the substituent on the phenyl ring at the 6-position of the pyrimidine (B1678525) ring plays a crucial role in their anti-inflammatory and analgesic activities. researchgate.netbenthamdirect.com Specifically, the presence of a chloro group at the 4-position of this phenyl ring resulted in a potent compound with significant anti-inflammatory and analgesic effects. researchgate.netbenthamdirect.com
Furthermore, research on 1-aryl-1H-pyrazole-imidazoline derivatives has shown that the position of substituents on the aryl ring is a key determinant of activity. nih.gov The potency of these compounds was enhanced when substituents like bromine, chlorine, and methyl groups were placed in the para-position of the aryl ring. nih.gov
Impact of Halogens (e.g., Chlorine) and Methyl Substituents on Potency
Halogens and methyl groups are common substituents in pharmacologically active pyrazole derivatives, and their presence can significantly impact potency. The inclusion of a chlorine atom, as seen in the 5-chloro-3-methyl-1H-pyrazole scaffold, is a recurring feature in compounds with notable biological activity. researchgate.netbenthamdirect.commdpi.com
In a series of pyrazole derivatives, the presence of a chloro group was found to be important for their anti-inflammatory and analgesic properties. researchgate.netbenthamdirect.com For example, a compound with a 4-chlorophenyl substituent demonstrated strong anti-inflammatory and analgesic activity. researchgate.net Similarly, the addition of electron-withdrawing groups like halogens has been shown to enhance antinociceptive efficacy in other pyrazole-based compounds. nih.gov
Computational Approaches in SAR Analysis (e.g., Molecular Docking)
Computational methods, particularly molecular docking, have become invaluable tools in understanding the structure-activity relationships of pyrazole derivatives. researchgate.netnih.govresearchgate.net These techniques allow researchers to predict the binding orientation of small molecules within the active site of a target protein, providing insights into the molecular basis of their pharmacological activity. nih.gov
Molecular docking studies have been employed to investigate the interaction of pyrazole analogues with various biological targets, including enzymes like cyclooxygenase (COX) and protein kinases. researchgate.netnih.gov For instance, docking studies on pyrazole derivatives have helped to elucidate their binding modes within the COX-2 active site, revealing key interactions such as hydrogen bonding and π-π stacking that contribute to their anti-inflammatory effects. nih.gov
In the development of pyrazole-based inhibitors, molecular docking can guide the design of new compounds with improved potency and selectivity. nih.gov By analyzing the binding energies and interactions of a series of compounds, researchers can identify which structural modifications are most likely to enhance binding affinity. nih.govnih.gov This computational approach was utilized in the study of pyrazolopyridine derivatives, where docking scores helped to identify compounds with favorable binding to cancer-related protein targets. researchgate.netnih.gov
Pharmacological Applications and Mechanisms of Action
Derivatives of this compound have been investigated for a variety of pharmacological applications, with a significant focus on their analgesic and anti-inflammatory properties. researchgate.netmdpi.comarkat-usa.org
Analgesic Properties
Numerous studies have demonstrated the analgesic potential of pyrazole derivatives. arkat-usa.orgvietnamjournal.ru Compounds derived from 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde have shown promise as pain-relieving agents. smolecule.comchemicalbook.comsigmaaldrich.com
A series of novel 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(substituted-phenyl)pyrimidin-2-ol analogues were synthesized and evaluated for their analgesic activity. researchgate.netbenthamdirect.com Among these, the compound 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-chlorophenyl)pyrimidin-2-ol exhibited significant analgesic effects. researchgate.netbenthamdirect.com The mechanism of action for the analgesic effects of pyrazole compounds can involve various pathways. Some pyrazole analogues have been shown to exert their antinociceptive effects through the activation of opioid receptors and the blockage of acid-sensing ion channels. nih.govfrontiersin.org
Anti-inflammatory Properties
The anti-inflammatory activity of pyrazole derivatives is well-documented, with many compounds showing potent effects in preclinical models. nih.govarkat-usa.orgvietnamjournal.ruresearchgate.netsciencescholar.us The pyrazole nucleus is a core component of several established anti-inflammatory drugs. vietnamjournal.ru
Derivatives of this compound have been a particular focus of anti-inflammatory research. researchgate.netbenthamdirect.com A study of pyrimidin-2-ol analogues incorporating the 5-chloro-3-methyl-1-phenyl-1H-pyrazole moiety identified a compound with 81.91% inhibition in a carrageenan-induced paw edema model, a standard test for anti-inflammatory activity. researchgate.netbenthamdirect.com
The mechanisms underlying the anti-inflammatory effects of pyrazole derivatives are multifaceted and can include:
Inhibition of Pro-inflammatory Enzymes: Pyrazole compounds can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial for the synthesis of inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. researchgate.net
Suppression of Pro-inflammatory Cytokines: They can modulate the production and release of cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). researchgate.net
Inhibition of NF-κB Activation: Pyrazole derivatives have been shown to interfere with the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that controls the expression of genes involved in inflammation. researchgate.net
Modulation of Immune Cell Function: These compounds can influence the activity of immune cells like neutrophils and macrophages. researchgate.net
Anticancer Activity
The pyrazole nucleus is a cornerstone in the development of new anticancer agents. researchgate.net Derivatives incorporating the 5-chloro-3-methyl-1-phenyl-1H-pyrazole moiety have shown notable antiproliferative activity against various human cancer cell lines. smolecule.comtandfonline.comrjpbcs.com
A series of heterocycles were synthesized from a pyrazole-based oxazolone (B7731731) derivative, 4-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-phenyloxazol-5(4H)-one. Among these, a triazinone derivative demonstrated potent activity against colon (HCT116) and breast (MCF7) cancer cell lines, with IC50 values of 8.37 ± 0.5 µM and 3.81 ± 0.2 µM, respectively. tandfonline.com These values were comparable to the reference drug doxorubicin. tandfonline.com
Curcumin-inspired pyrazole analogues have also been synthesized and evaluated for their potential as anti-colon cancer agents. nih.gov Additionally, other pyrazole derivatives have shown significant cytotoxic activity against various cancer cell lines, including those of the lung, central nervous system, colon, and prostate. mdpi.com The anticancer potential of these compounds is often linked to their ability to inhibit specific enzymes or interact with key molecular targets within cancer cells. mdpi.comscience.govresearchgate.netresearchgate.net
Antiproliferative Activity of this compound Derivatives
| Compound | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Triazinone derivative | HCT116 (Colon) | 8.37 ± 0.5 µM | tandfonline.com |
| Triazinone derivative | MCF7 (Breast) | 3.81 ± 0.2 µM | tandfonline.com |
| Doxorubicin (Reference) | HCT116 (Colon) | 5.23 ± 0.3 µM | tandfonline.com |
| Doxorubicin (Reference) | MCF7 (Breast) | 4.17 ± 0.2 µM | tandfonline.com |
The anticancer effects of pyrazole derivatives are often attributed to their ability to inhibit specific enzymes and receptors critical for cancer cell survival and proliferation.
Cyclooxygenase (COX) Enzymes: Certain 5-aminopyrazole derivatives have demonstrated antiproliferative activity, and docking simulations have been performed on cyclooxygenase-2 (COX-2) to explore this mechanism. mdpi.com
Epidermal Growth Factor Receptor (EGFR): Pyrazole derivatives have been assessed for their EGFR kinase inhibitory activity. One compound, in particular, showed high potency with an IC50 of 0.07 μM, which was more effective than the reference drug erlotinib. mdpi.com
Other Kinases: Pyrazole derivatives are recognized as potent kinase inhibitors, a property that contributes to their anticancer effects. researchgate.net They have been shown to inhibit various kinases such as Aurora A/B kinase. mdpi.com The 5-aminopyrazole Pirtobrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, is a clinically approved drug for treating mantle cell lymphoma. researchgate.net
Beyond enzyme inhibition, pyrazole derivatives exert their anticancer effects by interacting with other essential molecular components within the cell.
DNA Interaction: Some nitro-containing pyrazole compounds are thought to exert cytotoxic effects through mechanisms like DNA alkylation. nih.gov
DNA Gyrase and Topoisomerase: Schiff bases derived from 5-aminopyrazole have been investigated as dual inhibitors of Dihydrofolate reductase (DHFR) and DNA gyrase. nih.gov DNA gyrase, a type II topoisomerase, is a crucial enzyme for DNA replication and is a validated target for antibacterial and anticancer drugs. nih.gov Other pyrazole conjugates have been evaluated for their inhibitory action on topoisomerase II. ekb.eg
Tubulin: Pyrazole conjugates have been studied for their potential to inhibit tubulin assembly, a process vital for cell division. Significant cytotoxicity and inhibition of tubulin polymerization have been observed with these compounds. nih.govekb.eg
Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)
The this compound scaffold is a versatile core for developing a wide range of antimicrobial agents. mdpi.comorientjchem.orgnih.govmdpi.comresearchgate.net
Antibacterial Activity: Derivatives of dihydropyridines and dihydropyrimidones incorporating the 5-chloropyrazole unit have been synthesized and screened for their antibacterial properties. scispace.com Some of these compounds exhibited moderate to good activity. researchgate.net Chalcones derived from 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde have also been synthesized and tested for their in-vitro antimicrobial activity, with some showing moderate effectiveness against bacterial strains like B. subtilis. ajrconline.org Furthermore, pyrazole derivatives have been identified with activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria. science.govmdpi.com Some pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have also shown promise as antimicrobial agents. mdpi.com
Antifungal Activity: The same dihydropyridine (B1217469) and dihydropyrimidone derivatives mentioned above also exhibit antifungal activity. scispace.com The diethyl dicarboxylate derivative of dihydropyridine showed notable activity against C. albicans. researchgate.net Chalcones based on the pyrazole structure also displayed moderate activity against the fungal strain A. niger. ajrconline.org
Antiviral Activity: Pyrazole derivatives are known to possess antiviral properties. mdpi.comresearchgate.net Specifically, they have been investigated for activity against viruses such as HIV, with some aryl pyrazoles showing non-nucleoside HIV-1 reverse transcriptase inhibitory activity. researchgate.net
Antimicrobial Activity of a Dihydropyridine Derivative
| Compound | Organism | Assay | Activity (MIC) | Reference |
|---|---|---|---|---|
| Diethyl dihydropyridine derivative | C. albicans | Disc Diffusion | 2.92 µg/disc | researchgate.net |
| Microbroth Dilution | 15.62 µg/ml | researchgate.net | ||
| Percent Germination Inhibition (MIC90) | 15.62 µg/ml | researchgate.net |
Antitubercular Activity
Derivatives of this compound have emerged as a promising class of compounds in the search for new treatments for tuberculosis. researchgate.netmdpi.com
A series of novel pyrazolylpyrazoline derivatives were synthesized starting from 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. nih.govnih.govacs.org These compounds were tested for their efficacy against Mycobacterium tuberculosis H37Rv. nih.govnih.gov Several of the synthesized compounds were found to be highly effective. nih.govnih.gov Molecular docking studies suggest that these compounds may exert their effect by binding to the active site of the mycobacterial enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial cell wall synthesis pathway. nih.govnih.gov Other pyrazole derivatives have also been evaluated for their antimycobacterial activity against both susceptible and isoniazid-resistant strains of M. tuberculosis. researchgate.netresearchgate.netnih.gov
Antitubercular Activity of Pyrazolylpyrazoline Derivatives
| Compound ID | Target Organism | Binding Affinity (InhA) | Glide Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| 9i | M. tuberculosis H37Rv | - | - | nih.govnih.gov |
| 9k | M. tuberculosis H37Rv | - | - | nih.govnih.gov |
| 9l | M. tuberculosis H37Rv | - | - | nih.govnih.gov |
| 9o | M. tuberculosis H37Rv | -8.884 | -61.144 | nih.govnih.gov |
| 9p | M. tuberculosis H37Rv | - | - | nih.govnih.gov |
Antimalarial and Antiprotozoal Activity (e.g., against Trypanosoma cruzi)
The pyrazole scaffold is a valuable pharmacophore for the development of agents against parasitic protozoa, including those that cause malaria and leishmaniasis. mdpi.comtsijournals.com
Antimalarial Activity: Pyrazole derivatives have demonstrated significant antimalarial activity. nih.govresearchgate.net In in-vivo studies using mice infected with Plasmodium berghei, several pyrazole derivatives exhibited substantial suppression of parasitemia, with some compounds showing up to 95% suppression. biointerfaceresearch.com Molecular docking studies suggest these compounds may target the plasmodial dihydrofolate reductase (Pf-DHFR) enzyme. biointerfaceresearch.com
Antiprotozoal/Antileishmanial Activity: Hydrazine-coupled pyrazole derivatives have shown promising antileishmanial activity against clinical isolates of Leishmania aethiopica. researchgate.net One compound displayed superior activity compared to the standard drug miltefosine. researchgate.net Other pyrazole derivatives have also been evaluated as antiprotozoal agents, showing activity against Leishmania donovani. tsijournals.com These compounds are considered potential dual inhibitors for both malaria and leishmaniasis. tsijournals.combiointerfaceresearch.com Molecular docking studies on the most active compounds indicated a good fit with the Leishmania pteridine (B1203161) reductase (Lm-PTR1) enzyme, explaining their biological activity. biointerfaceresearch.com There is no specific information in the provided results regarding activity against Trypanosoma cruzi.
Anticonvulsant Activity
Pyrazole-containing compounds have been a subject of interest in the development of new anticonvulsant therapies. mdpi.com Derivatives of this compound have been synthesized and screened for their potential to manage seizures. researchgate.netsmolecule.com
A series of N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] substituted hydrazides were synthesized and evaluated for their anticonvulsant activity. mdpi.com Additionally, novel 5-ene-4-thiazolidinones were prepared through the Knoevenagel reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. nuph.edu.ua Preliminary screening of these synthesized compounds was performed using the pentylenetetrazole (PTZ)-induced seizure model, which identified several active derivatives. nuph.edu.ua The pyrazoline ring, a related structure, is also a known pharmacophore in the design of anticonvulsant agents. core.ac.uk
Antioxidant Activity
Derivatives of this compound have been investigated for their ability to counteract oxidative stress. One notable study focused on a series of 2,3-dihydroquinazolin-4(1H)-ones synthesized from 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Many of these compounds demonstrated significant radical scavenging activity. acs.orgresearchgate.net For instance, compound 4j from this series exhibited the most potent antioxidant effects, comparable to the standard antioxidant, ascorbic acid. acs.orgresearchgate.net The antioxidant potential of pyrazole derivatives is often attributed to the hydrogen-donating ability of the NH proton in the pyrazole ring. nih.gov
The antioxidant activity of these compounds is typically evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. While specific IC50 values for this compound are not extensively documented, the research on its derivatives underscores the potential of this chemical class in combating oxidative stress-related conditions.
Table 1: Antioxidant Activity of Selected this compound Derivatives
| Compound | Derivative Class | Key Findings | Reference |
|---|---|---|---|
| 4j | 2,3-dihydroquinazolin-4(1H)-one | Strongest radical scavenging activity, comparable to ascorbic acid. | acs.orgresearchgate.net |
| General Pyrazole Derivatives | Pyrazole | The NH proton is suggested to be crucial for antioxidant activity. | nih.gov |
Antidiabetic Activity
The investigation into the antidiabetic potential of this compound derivatives has yielded promising results, particularly in the context of inhibiting carbohydrate-metabolizing enzymes. A series of 2,3-dihydroquinazolin-4(1H)-ones derived from 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde were synthesized and evaluated for their α-glucosidase inhibitory activity. acs.orgresearchgate.netacs.org
Several of these derivatives displayed potent inhibition of α-glucosidase, an enzyme crucial for the digestion of carbohydrates. Notably, compounds 4h and 4i from this series demonstrated the most significant inhibitory potential against α-glucosidase, even more potent than the standard drug, acarbose. acs.org The inhibition of enzymes like α-glucosidase and α-amylase is a key therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. researchgate.net While direct antidiabetic data for this compound is scarce, the strong activity of its derivatives highlights the promise of this scaffold in developing new antidiabetic agents. colab.ws
Table 2: Antidiabetic Activity of Selected this compound Derivatives
| Compound | Derivative Class | Target Enzyme | Key Findings | Reference |
|---|---|---|---|---|
| 4h | 2,3-dihydroquinazolin-4(1H)-one | α-Glucosidase | Strongest enzyme inhibitory potential, more potent than acarbose. | acs.org |
| 4i | 2,3-dihydroquinazolin-4(1H)-one | α-Glucosidase | Strongest enzyme inhibitory potential, more potent than acarbose. | acs.org |
| 4j and 4l | 2,3-dihydroquinazolin-4(1H)-one | Not specified | Uniquely effective in reducing blood sugar levels. | acs.orgresearchgate.net |
Neuroprotective Activity
The neuroprotective potential of pyrazole derivatives, including those related to this compound, has been an active area of research. These compounds are being explored for their ability to protect neuronal cells from damage in the context of neurodegenerative diseases. tandfonline.com One approach involves the synthesis of pyrazolyl oxalamide derivatives designed to have improved neuroprotective activity. nih.gov
Studies have utilized in vitro models to assess the neuroprotective effects of these compounds. For instance, researchers have investigated the ability of pyrazole derivatives to inhibit the secretion of neurotoxins from human THP-1 monocytic cells, which serve as a model for microglia. nih.govijirset.comdntb.gov.uamdpi.com In these assays, several pyrazole compounds were found to significantly reduce the neurotoxicity of these immune-stimulated cells. nih.govijirset.comdntb.gov.uamdpi.com Furthermore, some pyrazole derivatives have been shown to directly protect SH-SY5Y neuronal cells from cytotoxic supernatants. nih.govijirset.com These findings suggest that the pyrazole scaffold is a promising starting point for the development of novel neuroprotective agents. nih.gov
Table 3: Neuroprotective Activity of Selected Pyrazole Derivatives
| Derivative Class | In Vitro Model | Key Findings | Reference |
|---|---|---|---|
| Pyrazolyl Oxalamides | Human THP-1 and SH-SY5Y cells | Reduced neurotoxic secretions from THP-1 cells and protected SH-SY5Y cells. | nih.govnih.govijirset.comdntb.gov.uamdpi.com |
| General Pyrazole Derivatives | N-methyl-D-aspartate toxicity paradigm | Showed neuroprotective activity between 15% and 40%. | tandfonline.com |
Enzyme Inhibition (General)
The this compound framework is a versatile scaffold for designing inhibitors of various enzymes implicated in disease. Research has demonstrated that derivatives of this compound can effectively inhibit a range of enzymes. For example, Schiff bases derived from pyrazole have been shown to inhibit dihydrofolate reductase (DHFR) and DNA gyrase, both of which are crucial enzymes in bacteria. acs.orgmdpi.com
One study reported that a pyrazole derivative, compound 8a , exhibited excellent inhibitory activity against both DHFR and DNA gyrase. acs.org Specifically, pyrazole derivatives have shown potent inhibitory activity against S. aureus DNA gyrase. nih.gov The ability of these compounds to inhibit such essential enzymes underscores their potential as antibacterial agents. While specific inhibitory data for the parent compound, this compound, is not widely available, the extensive research on its derivatives highlights the importance of this chemical structure in the development of novel enzyme inhibitors.
Table 4: Enzyme Inhibition by Selected Pyrazole Derivatives
| Derivative Class | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| Pyrazole Schiff bases | Dihydrofolate reductase (DHFR) | Compound 8a showed excellent inhibitory activity. | acs.orgmdpi.com |
| Pyrazole Schiff bases | DNA Gyrase | Compound 8a showed excellent inhibitory activity. | acs.orgmdpi.com |
| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs | S. aureus DNA gyrase | Compound 3k strongly inhibited the enzyme with an IC50 of 0.15 µg/mL. | nih.gov |
Potential as Insulin (B600854) Secretagogues
Beyond enzyme inhibition, pyrazole derivatives are also being investigated as potential insulin secretagogues, agents that stimulate the secretion of insulin from pancreatic β-cells. This activity is particularly relevant for the treatment of type 2 diabetes. ijirset.comnih.gov The G protein-coupled receptor 142 (GPR142), which is predominantly expressed in pancreatic β-cells, has been identified as a target for pyrazole-based agonists. ijirset.comnih.govmdpi.com
Activation of GPR142 by agonists stimulates insulin secretion in a glucose-dependent manner, which is a desirable characteristic for an antidiabetic drug as it reduces the risk of hypoglycemia. nih.gov While a direct link to this compound is still under investigation, the broader class of pyrazole derivatives has shown promise in this area. For instance, a pyrazole derivative was identified as a modest GPR142 agonist, and further optimization of related structures has led to the discovery of potent and orally bioavailable GPR142 agonists. ijirset.comnih.govmdpi.com These findings suggest that the pyrazole scaffold is a valuable template for the design of novel insulin secretagogues. ijirset.comnih.govmdpi.com
Table 5: Pyrazole Derivatives as Potential Insulin Secretagogues
| Mechanism of Action | Target | Key Findings | Reference |
|---|---|---|---|
| GPR142 Agonism | GPR142 | Pyrazole derivatives can act as agonists, stimulating glucose-dependent insulin secretion. | ijirset.comnih.govmdpi.com |
| Lead Optimization | Pyrazole-based GPR142 agonists | Optimization of pyrazole structures has led to potent and orally bioavailable compounds. | ijirset.comnih.govmdpi.com |
Preclinical and Clinical Considerations
The evaluation of the therapeutic potential of this compound derivatives relies on a variety of preclinical models, both in vitro and in vivo. These models are essential for characterizing the biological activity and guiding the development of these compounds.
In vitro and In vivo Evaluation Models
A range of in vitro assays are employed to assess the biological activities of pyrazole derivatives. For investigating neuroprotective and anti-neuroinflammatory effects, human cell lines are commonly used. dntb.gov.uaresearchgate.net The human monocytic cell line, THP-1, is often used as a model for microglia to study the inhibition of neurotoxin secretion. nih.govijirset.comdntb.gov.uamdpi.comresearchgate.net The human neuroblastoma cell line, SH-SY5Y, is utilized to evaluate the direct neuroprotective effects of compounds against cytotoxic insults. nih.govnih.govijirset.comdntb.gov.uamdpi.com
In vivo models are crucial for evaluating the systemic effects of these compounds. A widely used model for assessing anti-inflammatory activity is the carrageenan-induced rat paw edema model. nih.gov In this model, the ability of a compound to reduce swelling in the rat paw after the injection of carrageenan, an inflammatory agent, is measured. This assay provides valuable information about the in vivo efficacy of potential anti-inflammatory drugs.
Table 6: Preclinical Evaluation Models for Pyrazole Derivatives
| Model Type | Specific Model | Application | Reference |
|---|---|---|---|
| In Vitro | Human THP-1 monocytic cells | Assessment of anti-neurotoxic and anti-neuroinflammatory activity. | nih.govijirset.comdntb.gov.uamdpi.comresearchgate.net |
| In Vitro | Human SH-SY5Y neuroblastoma cells | Evaluation of direct neuroprotective effects. | nih.govnih.govijirset.comdntb.gov.uamdpi.com |
| In Vivo | Carrageenan-induced rat paw edema | Assessment of anti-inflammatory activity. | nih.gov |
Oral Bioavailability and Pharmacokinetic Profiles
The oral bioavailability and pharmacokinetic properties of pyrazole derivatives are critical determinants of their potential as therapeutic agents. While specific data for this compound is not extensively detailed in the available literature, studies on its derivatives provide valuable insights into the structural features that influence these parameters.
In silico predictions and experimental studies on related compounds highlight the importance of balancing lipophilicity and solubility for optimal oral bioavailability. For instance, the strategic placement of substituents on the pyrazole ring, such as a chlorine atom and a carboxylic acid group, can create a balance that is crucial for absorption. The chlorine atom at position 5 can enhance interactions with hydrophobic pockets in enzymes, while a polar group can improve solubility and facilitate interactions with biological targets.
Research on Schiff bases derived from 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde has shown promising results in terms of intestinal absorption. In silico predictions for a series of these Schiff bases indicated that they are likely to have good oral bioavailability, with some exhibiting over 70% human intestinal absorption. researchgate.net This suggests that the core pyrazole structure can be effectively modified to enhance its pharmacokinetic profile.
Furthermore, efforts to improve the oral bioavailability of pyrazolo-pyridone inhibitors have been a focus of medicinal chemistry studies. nih.gov These studies often involve modifications to the pyrazole core to enhance metabolic stability and absorption, leading to compounds with improved in vivo efficacy. acs.org The development of orally active factor Xa inhibitors, for example, has involved optimizing pyrazole-based scaffolds to achieve desirable pharmacokinetic profiles. acs.org
The following table summarizes in silico pharmacokinetic predictions for derivatives of this compound found in the literature.
| Compound Derivative | Predicted GIT Absorption | Predicted BBB Permeability | Predicted Bioavailability Score |
| Schiff bases of 5-chloro-1-phenyl-3-methyl-1H-pyrazole-4-carbaldehyde | High (>70% human intestinal absorption) researchgate.net | Moderate researchgate.net | Not explicitly stated |
| Pyrazolone-based compounds | Low to High nih.gov | No nih.gov | 0.55 nih.gov |
This table presents predicted data for derivatives and not for this compound itself.
Toxicity and Drug Likeness Predictions
The assessment of toxicity and drug-likeness is a critical step in the evaluation of new chemical entities for their therapeutic potential. For this compound and its derivatives, both in silico and experimental data have been utilized to predict their safety and suitability as drug candidates.
In silico studies on Schiff bases derived from 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde have suggested that some of these compounds adhere to drug-likeness rules, such as Lipinski's rule of five. researchgate.net Furthermore, these computational models predicted negative results for carcinogenicity for some of the tested Schiff bases. researchgate.net
Acute toxicity data is available for some derivatives of this compound. For example, 5-chloro-3-methyl-4-nitro-1H-pyrazole has a reported oral LD50 of 350 mg/kg in rats. chemsrc.com Another derivative, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile, is classified as Category 4 for acute oral and dermal toxicity. fishersci.co.uk
The GHS classification for 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde indicates that it can cause skin and serious eye irritation, and may cause respiratory irritation. nih.gov
The following table summarizes available toxicity and drug-likeness data for derivatives of this compound.
| Compound Name | Toxicity Data | Drug-Likeness Prediction |
| 5-chloro-3-methyl-4-nitro-1H-pyrazole | Oral LD50 (rat): 350 mg/kg chemsrc.com | Not available |
| 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | Acute Oral Toxicity: Category 4; Acute Dermal Toxicity: Category 4 fishersci.co.uk | Not available |
| Schiff bases of 5-chloro-1-phenyl-3-methyl-1H-pyrazole-4-carbaldehyde | Predicted to be non-carcinogenic researchgate.net | Adheres to drug-likeness rules researchgate.net |
| 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde | Causes skin irritation, serious eye irritation, and may cause respiratory irritation nih.gov | Not available |
This table presents data for derivatives and not for this compound itself.
Applications in Materials Science
Incorporation into Advanced Materials (e.g., Sensors, Coatings, Composites)
The versatility of the pyrazole (B372694) scaffold allows for its integration into a range of advanced materials, imparting specific functionalities.
Corrosion Inhibitors: A derivative, N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB), has been synthesized and evaluated as a corrosion inhibitor for C38 steel in a hydrochloric acid solution. acs.org This compound demonstrates the potential of pyrazole structures to form protective layers on metal surfaces, a critical application in industrial coatings. The study found that the inhibitor functions as a mixed-type inhibitor, adsorbing onto the steel surface to reduce both anodic and cathodic corrosion reactions. acs.org
Photochromic Materials: Derivatives of 5-chloro-3-methyl-1H-pyrazole are instrumental in creating photochromic compounds, which reversibly change color upon exposure to light. mdpi.com A notable example is 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, synthesized from 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. This molecule exhibits photochromic behavior in both its crystalline form and in solution, making it a candidate for applications in molecular switches, optical memory, and light-sensitive eyewear. mdpi.com
Sensors: The pyrazole nucleus is a key component in the design of chemosensors for detecting cations and anions. mdpi.com Furthermore, pyrazole-based linkers, such as 1H-pyrazole-3,5-dicarboxylic acid, have been used to construct nickel-based Metal-Organic Frameworks (Ni-MOFs). These materials show excellent electrochemical performance for the selective detection of nitrite, highlighting their potential in environmental and food safety sensing. researchgate.net
Table 1: Applications of this compound Derivatives in Advanced Materials
| Application Area | Specific Derivative/System | Function/Property | Source(s) |
| Coatings | N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate | Corrosion inhibitor for steel | acs.org |
| Optical Materials | 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-...-1,3-diazabicyclo[3.1.0]hex-3-ene | Photochromism (light-induced color change) | mdpi.com |
| Sensors | Nickel-Metal-Organic Framework with pyrazole-dicarboxylic acid linker | Electrochemical detection of nitrite | researchgate.net |
Development of Conductive Polymers
In the field of materials science, pyrazole derivatives are recognized for their contribution to the development of polymers with unique electronic properties. Research has indicated that the incorporation of the pyrazole heterocycle into polymer chains can lead to materials exhibiting proton conductivity and semiconducting behavior. While extensive research specifically detailing the use of this compound in conductive polymers is not widely documented, the general properties of the pyrazole family suggest its potential as a valuable monomer or additive. The nitrogen atoms in the pyrazole ring can facilitate charge transport, a key characteristic for conductive materials.
Hybrid Ultramicroporous Materials
Pyrazole-based ligands have been successfully used to construct novel hybrid ultramicroporous materials. ul.iersc.org Researchers have reported the synthesis of two new coordination networks, formulated as [Cu(L)₂(Cr₂O₇)], which represent the first examples of such materials incorporating pyrazole-based ligands. ul.iersc.org In this work, the specific pyrazole-containing ligands used were 4-(3,5-dimethyl-1H-pyrazol-4-yl)pyridine and 3,3′,5,5′-tetramethyl-1H,1′H-4,4′-bipyrazole. ul.iersc.org The structure and steric hindrance of these ligands prevent the interpenetration of the networks, which results in the generation of internal voids. ul.iersc.org These voids have been studied for their gas sorption capabilities, particularly for carbon dioxide (CO₂) and nitrogen (N₂). ul.ie This line of research opens avenues for creating pyrazole-based materials for applications in gas separation and storage.
Another related development involves the use of 1H-pyrazole-3,5-dicarboxylic acid as an organic linker to create Metal-Organic Frameworks (MOFs), which are a class of crystalline porous materials. researchgate.net
Table 2: Pyrazole-Based Hybrid Ultramicroporous Materials
| Material Formula/Name | Pyrazole Ligand Used | Key Structural Feature | Investigated Application | Source(s) |
| [Cu(L)₂(Cr₂O₇)] | 4-(3,5-dimethyl-1H-pyrazol-4-yl)pyridine | Non-interpenetrated network with internal voids | CO₂ and N₂ sorption | ul.iersc.org |
| [Cu(L)₂(Cr₂O₇)] | 3,3′,5,5′-tetramethyl-1H,1′H-4,4′-bipyrazole | Non-interpenetrated network with internal voids | CO₂ and N₂ sorption | ul.iersc.org |
| Ni-PDCA | 1H-pyrazole-3,5-dicarboxylic acid (H₃PDCA) | Polyhedral crystal Metal-Organic Framework (MOF) | Electrochemical sensing | researchgate.net |
Optical Properties and Dyes
The pyrazole moiety is a well-established chromophore used in the synthesis of various dyes. Azo dyes containing heterocyclic groups like pyrazole often exhibit enhanced fastness properties and have applications beyond traditional textiles, including in optical recording and liquid crystal devices. doi.org
Research has demonstrated the synthesis of pyrazole-thiopyrimidine disazo dyes, which show interesting solvatochromic properties (color change depending on the solvent) and a pH-dependent tautomeric equilibrium. doi.org One such synthesized dye incorporates a 3'-methyl-4'-(4''-chlorophenylazo)-1'H-pyrazole group, showing the utility of the chloro and methyl functional groups in tuning the dye's properties. doi.org
Furthermore, the aldehyde derivative, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, serves as a key intermediate in synthesizing molecules with significant optical functionalities. mdpi.comresearchgate.net As mentioned previously, it is a precursor to photochromic compounds that display reversible changes in their absorption spectra when exposed to light. mdpi.com This property is fundamental to the development of "smart" materials that respond to optical stimuli.
Table 3: Optical Applications of Pyrazole Derivatives
| Compound Class | Specific Example/Precursor | Optical Property/Application | Source(s) |
| Disazo Dyes | 5-{[3′-methyl-4′-(4′'-chlorophenylazo)−1′H-pyrazole]−5′-ylazo}-... | Solvatochromism, pH-dependent tautomerism | doi.org |
| Photochromic Compounds | Precursor: 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Photochromism (reversible color change with light) | mdpi.com |
Computational Chemistry and Theoretical Studies
Molecular Modeling and Docking Studies
Molecular modeling and docking studies are pivotal in predicting the interaction of 5-chloro-3-methyl-1H-pyrazole derivatives with biological targets. For instance, derivatives have been investigated for their potential as antitubercular agents, with docking studies providing insights into their binding modes and affinity to the active site of enzymes like MTB enoyl–acyl carrier protein reductase (InhA). researchgate.net Similarly, molecular docking has been employed to understand the inhibition properties of related compounds against human topoisomerase IIα. eurjchem.com These studies are crucial for structure-activity relationship (SAR) analysis, which helps in optimizing the compound's structure to enhance its biological activity. researchgate.net
DFT/M06-2X-6-311+G(d,p) Methods for Conformational and Geometrical Aspects
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. Specifically, the M06-2X functional with the 6-311+G(d,p) basis set has been utilized to perform detailed conformational and geometrical analyses of pyrazole (B372694) derivatives. researchgate.net These calculations provide optimized molecular geometries, including bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography to validate the computational model. researchgate.netsci-hub.se For example, a good correlation (R² = 0.9989) has been observed between experimental and theoretical parameters for related structures. researchgate.net This level of theory is also used to determine the most stable conformations of the molecule and to understand the energetic barriers between different tautomers.
| Computational Method | Application | Key Findings |
| DFT/M06-2X/6-311++G(d,p) | Geometry Optimization | Provides optimized bond lengths, angles, and dihedrals. researchgate.netsci-hub.se |
| DFT/B3LYP/6-311++G(d,p) | Geometry Optimization | Comparative analysis with experimental XRD data. sci-hub.sesemanticscholar.org |
| DFT/B3LYP/6-31+G(d,p) | Structural Parameters | Calculation of bond lengths, angles, and electronic properties. researchgate.net |
Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Interactions
Hirshfeld surface analysis is a valuable technique for visualizing and quantifying intermolecular interactions within a crystal. bohrium.comnih.gov By mapping properties such as d_norm, d_i, and d_e onto the surface, researchers can identify and analyze different types of contacts, including hydrogen bonds and van der Waals forces. nih.gov Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. bohrium.comnih.gov For pyrazole derivatives, this analysis has revealed the significance of H⋯H, Cl⋯H/H⋯Cl, and O⋯H/H⋯O interactions in the crystal packing. nih.gov These studies are crucial for understanding the supramolecular architecture and polymorphism of these compounds. researchgate.net
The following table summarizes the significant intermolecular contacts and their contributions to the crystal packing of a related pyrazole derivative:
| Interaction Type | Contribution (%) |
| H⋯H | 43.3 |
| Cl⋯H/H⋯Cl | 22.1 |
| O⋯H/H⋯O | 18.7 |
| N⋯H/H⋯N | 4.3 |
| C⋯H/H⋯C | 2.6 |
| Cl⋯C/C⋯Cl | 2.4 |
| C⋯C | 0.7 |
| Cl⋯N/N⋯Cl | 0.7 |
Data adapted from a study on a related pyrazole derivative. nih.gov
Photophysical Property Evaluation (e.g., HOMO-LUMO, GCRD parameters)
The photophysical properties of this compound derivatives are of great interest for their potential use in optoelectronic applications. pjoes.com Computational methods, particularly DFT, are used to calculate key parameters that govern these properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO energy gap, are fundamental in determining the electronic absorption and emission characteristics of a molecule. pjoes.comresearchgate.net A smaller energy gap generally corresponds to a more easily excitable molecule.
Global Chemical Reactivity Descriptors (GCRD), such as chemical potential, hardness, and electrophilicity index, are calculated from the HOMO and LUMO energies. researchgate.net These parameters provide insights into the molecule's stability and reactivity. pjoes.comresearchgate.net For instance, a higher hardness value suggests greater stability and resistance to deformation of the electron cloud. researchgate.net
| Parameter | Significance |
| HOMO Energy | Electron-donating ability. |
| LUMO Energy | Electron-accepting ability. |
| HOMO-LUMO Gap | Chemical reactivity and kinetic stability. univ-mosta.dz |
| Chemical Hardness | Resistance to change in electron distribution. researchgate.net |
| Electrophilicity Index | Measure of electrophilic power. |
Prediction of Corrosion Inhibition
Pyrazole derivatives have demonstrated significant potential as corrosion inhibitors for various metals in acidic media. nih.gov Theoretical calculations play a crucial role in understanding the mechanism of inhibition and predicting the efficiency of new compounds. Quantum chemical calculations, often performed using DFT, can determine parameters such as the energy of the HOMO and LUMO, the dipole moment, and the Mulliken atomic charges. researchgate.net
These parameters are correlated with the inhibition efficiency. For example, a high HOMO energy is associated with a greater ability of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption on the metal surface. Conversely, a low LUMO energy indicates a higher tendency to accept electrons from the metal. The adsorption of the inhibitor molecule on the metal surface forms a protective film that mitigates corrosion. nih.gov Studies have shown that pyrazole derivatives can act as mixed-type inhibitors, and their inhibition efficiency often increases with concentration but may decrease with rising temperature. researchgate.net
Agrochemical Applications
Pesticidal Properties (Insecticides, Herbicides)
The pyrazole (B372694) nucleus is a key feature in a number of commercial insecticides and herbicides. nih.govsmolecule.com Research has focused on modifying the structure of 5-chloro-3-methyl-1H-pyrazole to create new derivatives with enhanced pesticidal efficacy.
Insecticidal Activity
Derivatives of this compound have shown promise as insecticides. For instance, novel pyrazole-5-carboxamides have been designed based on commercial insecticides like tebufenpyrad (B1682729) and tolfenpyrad. nih.gov These compounds have been tested against a variety of insect pests. nih.gov
One study focused on the synthesis of 1H-pyrazole-5-carboxylic acid derivatives and their insecticidal activities against Aphis fabae (bean aphid). d-nb.info The results indicated that some of these compounds exhibited significant mortality rates against this pest. d-nb.info Another area of research involves the creation of pyrazole matrine (B1676216) derivatives, which have demonstrated higher pesticidal activity against the 2nd instar larvae of Spodoptera frugiperda (fall armyworm) compared to matrine alone. nih.gov
The insecticidal activity of various pyrazole derivatives is detailed in the table below:
| Compound | Target Pest | Activity | Reference |
| Pyrazole-5-carboxamide derivatives | Cotton bollworm (Helicoverpa armigera) | Stomach activities of 60% at 5 mg kg⁻¹ for compounds Ij, Il, and IIe. nih.gov | nih.gov |
| Pyrazole-5-carboxamide derivatives | Bean aphid (Aphis craccivora) | Foliar contact activity of 95-100% at 200 mg kg⁻¹ for compounds Ic, Id, Ie, and IIf. nih.gov | nih.gov |
| Pyrazole matrine derivative (PMD-1) | Spodoptera frugiperda | LC₅₀ of 22.76 mg/L. nih.gov | nih.gov |
| 1H-pyrazole-5-carboxylic acid derivative (7h) | Aphis fabae | 85.7% mortality at 12.5 mg/L. d-nb.info | d-nb.info |
Herbicidal Activity
The this compound scaffold is also utilized in the development of herbicides. evitachem.comchemimpex.com Certain derivatives have been evaluated for their ability to control weed growth. nih.govbohrium.com For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime is considered a precursor for developing herbicides. smolecule.com
A study on pyrazole derivatives containing a phenylpyridine moiety revealed moderate herbicidal activities against Digitaria sanguinalis (large crabgrass), Abutilon theophrasti (velvetleaf), and Setaria viridis (green foxtail) in post-emergence treatments. nih.gov Furthermore, novel pyrazole derivatives targeting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme have shown excellent post-emergence herbicidal activities with good crop safety. acs.org
The herbicidal activity of specific pyrazole derivatives is summarized below:
| Compound | Target Weed | Activity | Reference |
| Phenylpyridine-containing pyrazole derivatives (6a, 6c) | Setaria viridis | 50% inhibition in post-emergence treatment. nih.gov | nih.gov |
| HPPD-inhibiting pyrazole derivative (Z21) | Echinochloa crusgalli | Pre-emergence stem and root inhibition rates of 44.3% and 69.6%, respectively. acs.org | acs.org |
| HPPD-inhibiting pyrazole derivatives (Z5, Z15, Z20, Z21) | Various weeds | Excellent post-emergence herbicidal activities at 150 g ai/ha. acs.org | acs.org |
Fungal Activity
Derivatives of this compound have also been investigated for their fungicidal properties. evitachem.com Pyrazole compounds are known to be effective against various plant pathogens. royal-chem.com For example, pyraclostrobin, a pyrazole derivative, is used to control diseases in fruit trees and vegetables. royal-chem.com
Research has been conducted on the synthesis and fungicidal activity of 2-alkyl(alkylthio)-5-pyrazolyl-1,3,4-oxadiazoles (thiadiazoles) against Rhizoctonia solani, the fungus that causes rice sheath blight. nih.gov Additionally, pyrazole amide compounds have demonstrated a broad spectrum of fungicidal activity against diseases such as cucumber downy mildew and rice blast. google.com
The antifungal activity of certain pyrazole derivatives is presented in the table below:
| Compound | Target Fungus/Disease | Activity | Reference |
| 5-(4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-yl)-1,3,4-thiadiazole-2-thione | Rhizoctonia solani (Rice sheath blight) | High fungicidal activity. nih.gov | nih.gov |
| Pyrazole amide compounds | Cucumber downy mildew, Rice blast | Excellent activity at very low concentrations. google.com | google.com |
Future Research Directions and Challenges
Development of Novel Synthetic Strategies
The synthesis of pyrazole (B372694) derivatives has evolved significantly, moving from classical condensation reactions to more sophisticated and efficient modern techniques. researchgate.netrroij.com Future efforts will likely concentrate on developing synthetic strategies that are not only high-yielding but also align with the principles of green chemistry. researchgate.netmdpi.com
Key areas for future synthetic research include:
Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, offer an atom-economical and efficient route to highly substituted pyrazoles. beilstein-journals.org The development of new MCRs could provide rapid access to diverse libraries of 5-chloro-3-methyl-1H-pyrazole analogs for screening.
Catalytic Methods: The use of metal catalysts, such as copper and ruthenium, has shown promise in facilitating novel pyrazole syntheses under milder conditions. rsc.orgscispace.com Future research will likely explore a wider range of inexpensive and environmentally benign catalysts to improve efficiency and selectivity. rsc.org This includes the development of catalysts for regioselective synthesis, which is crucial for controlling the biological activity of the final compound. acs.org
Circumventing Unstable Precursors: A significant challenge in pyrazole synthesis is the accessibility and stability of hydrazine (B178648) precursors. beilstein-journals.org Innovative one-pot methods that generate the hydrazine in situ from more stable and readily available starting materials, such as arylboronic acids, are a promising avenue for future exploration. beilstein-journals.org
Addressing Pharmacokinetic and Pharmacodynamic Challenges
Despite the broad biological activities of pyrazole derivatives, their development into effective drugs is often hampered by poor pharmacokinetic properties, such as low solubility and bioavailability. rroij.comijrpr.com Addressing these challenges is a critical area for future research.
Strategies to overcome these hurdles include:
Structural Modifications: Fine-tuning the physicochemical properties of pyrazole derivatives through strategic substitution is a key approach. ijrpr.com Altering substituents on the pyrazole ring can influence lipophilicity, solubility, and metabolic stability, thereby improving the drug-like properties of the molecule. ijrpr.comnih.govjmchemsci.com
Prodrug Approaches: Designing prodrugs that are converted into the active pyrazole compound in the body can be an effective way to enhance solubility and bioavailability.
Formulation Development: The use of advanced drug delivery systems, such as nanoparticles and other formulation technologies, can help to improve the solubility and delivery of poorly soluble pyrazole compounds to their target sites.
Computational Modeling: In silico tools like molecular docking and quantitative structure-activity relationship (QSAR) studies can help predict the pharmacokinetic properties of new pyrazole derivatives. rroij.comresearchgate.net These computational methods can guide the rational design of compounds with improved solubility and bioavailability, accelerating the drug discovery process. researchgate.net
Exploration of New Biological Targets and Mechanisms
Pyrazole derivatives are known to interact with a wide range of biological targets, leading to diverse pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities. researchgate.netrroij.com However, there is still vast potential to discover new applications for these compounds.
Future research in this area will focus on:
High-Throughput Screening: Screening large libraries of pyrazole derivatives against a wide array of biological targets can expedite the identification of new lead compounds for various diseases. rroij.com
Mechanism of Action Studies: For newly identified active compounds, detailed mechanistic studies are crucial to understand how they exert their biological effects. This includes identifying the specific enzymes, receptors, or signaling pathways they interact with. researchgate.netnih.gov For instance, some pyrazole derivatives have been found to act as cell membrane-disrupting agents, a mechanism that could be further explored for developing new antibacterial agents. nih.gov
Targeting Drug Resistance: The pyrazole scaffold can be used to develop agents that are effective against drug-resistant pathogens or cancer cells. nih.gov For example, research into pyrazole derivatives as inhibitors of dihydrofolate reductase (DHFR) shows promise for creating new antimicrobial agents. tandfonline.com
Polypharmacology: Investigating compounds that can modulate multiple targets simultaneously (polypharmacology) is a growing trend in drug discovery. The structural versatility of the pyrazole nucleus makes it an ideal scaffold for designing such multi-targeted agents for complex diseases like cancer. nih.gov
By focusing on these key areas, researchers can continue to build upon the rich chemistry of this compound and its analogs, paving the way for the development of new and improved therapeutic agents and other valuable chemical products.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde derivatives?
- The Vilsmeier-Haack reaction is a widely used method for synthesizing pyrazole-4-carbaldehydes. For example, 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehydes can be prepared by reacting 3-methyl-1-aryl-1H-pyrazol-5(4H)-ones with POCl₃ and DMF under controlled conditions. Reaction times and yields vary depending on substituents; for instance, derivatives with electron-withdrawing groups (e.g., 4-fluorophenyl) require longer reaction times (~10 hours) compared to simpler analogs (~1 hour) .
Q. How can structural characterization of this compound derivatives be performed?
- Multinuclear NMR (¹H, ¹³C, ¹⁵N), IR spectroscopy, and mass spectrometry are standard tools. For example, the aldehyde proton in 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde appears at δ 9.93 ppm in ¹H NMR, while the carbonyl carbon resonates at δ 183.0 ppm in ¹³C NMR. X-ray crystallography is critical for confirming molecular geometry, as demonstrated for the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (space group P2₁/c, with bond angles and lengths consistent with planar pyrazole rings) .
Q. What analytical techniques validate purity and elemental composition of synthesized derivatives?
- Elemental analysis (CHNS/O) and high-resolution mass spectrometry (HRMS) are essential. For example, deviations in calculated vs. observed values for C (55.36% vs. 55.45%) and Cl (14.86% vs. 14.80%) in a fluorophenyl-substituted derivative confirm synthetic accuracy .
Advanced Research Questions
Q. How can computational methods predict the bioactivity of this compound derivatives?
- Molecular docking studies against target proteins (e.g., carbonic anhydrase isoforms or prostaglandin synthases) can identify potential binding modes. For instance, derivatives with trifluoromethyl groups exhibit enhanced interactions with hydrophobic pockets due to their electron-withdrawing properties, as suggested by docking scores in studies of analogous compounds .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?
- Discrepancies in NMR chemical shifts or IR stretching frequencies may arise from solvent effects or tautomerism. For example, the aldehyde proton’s chemical shift in CDCl₃ vs. DMSO-d₆ can vary by 0.2–0.3 ppm due to hydrogen bonding. Cross-validation with X-ray crystallography is recommended for ambiguous cases .
Q. How are this compound derivatives evaluated for pharmacological activity?
- In vitro assays such as maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests are used for anticonvulsant screening. Derivatives with hydrazide substituents at the 4-position show ED₅₀ values < 30 mg/kg in MES models, suggesting sodium channel modulation .
Q. What crystallographic software is suitable for refining pyrazole derivative structures?
- SHELXL (part of the SHELX suite) is the gold standard for small-molecule refinement. Its robust algorithms handle twinning and high-resolution data, as evidenced by the refinement of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (R-factor < 0.05) .
Methodological Considerations
Table 1: Key Spectral Data for Selected Derivatives
| Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |
|---|---|---|---|
| 5-Chloro-3-(4-FluoroPh)-1-Me-1H-Pz-4-CHO | 9.93 (s, 1H) | 183.0 (C=O) | 1684 (C=O) |
| 5-Chloro-3-(ClCH₂)-1-Me-1H-Pz-4-CHO | 9.90 (s, 1H) | 182.5 (C=O) | 1671 (C=O) |
Table 2: Biological Activity of Hydrazide Derivatives
| Compound | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) |
|---|---|---|
| 4-Nitrobenzohydrazide | 25.7 | >100 |
| 4-Methoxybenzohydrazide | 28.3 | 75.4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
